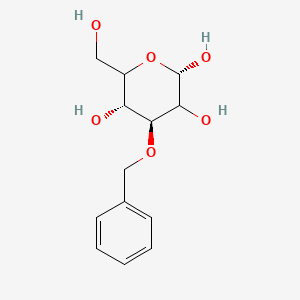

1,2-O-乙撑亚基-β-D-甘露吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

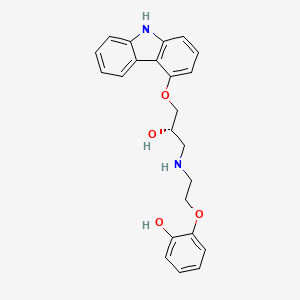

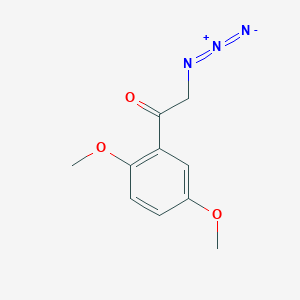

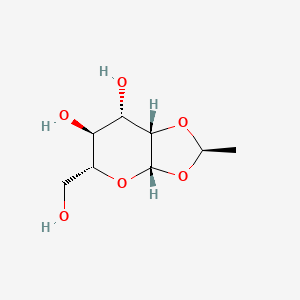

1,2-O-Ethylidene b-D-mannopyranose is a type of carbohydrate and acts as a precursor for the synthesis of novel anti-diabetic drugs . It plays a significant role in regulating glucose metabolism, thus aiding in the management of diabetes mellitus .

Synthesis Analysis

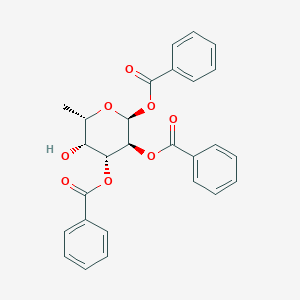

A highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages using 1,2-O-ethylidenated gluco- and mannopyranose as the acceptors and simple acetobromosugars as the glycosyl donors has been reported . This method involves an ortho ester formation-rearrangement strategy .

Chemical Reactions Analysis

The chemical reactions involving 1,2-O-Ethylidene b-D-mannopyranose primarily concern its use in the synthesis of oligosaccharides . The process involves the formation of ortho ester intermediates .

科学研究应用

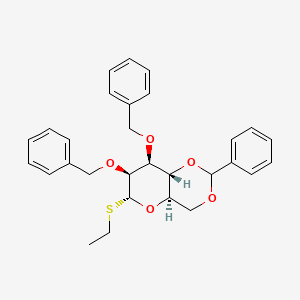

分子影像探针合成中的中间体: 该化合物作为合成 2-脱氧-2-[(18)F]氟-D-葡萄糖 (FDG) 的关键中间体,FDG 是一种广泛用于正电子发射断层扫描 (PET) 的分子影像探针 (Liu et al., 2012).

寡糖的区域和立体选择性合成: 它用于寡糖的高度区域和立体选择性合成,在形成生物学上重要的 3,6-支化寡糖中起着至关重要的作用 (Wang & Kong, 1999).

支化寡甘露糖的合成: 该化合物用于乙酰溴甘露糖的选择性双糖基化,促进支化寡甘露糖的产生 (Backinowsky et al., 1998).

糖基化反应: 它在糖基化反应中有效地发挥作用,以提供二糖,证明了它在合成复杂碳水化合物中的效用 (Uriel et al., 2012).

树状甘露寡糖的合成: 它是高度支化(树状)甘露寡糖合成的关键,在各种生化应用中具有重要意义 (Backinowsky et al., 2002).

生物聚合物中的抗氧化特性: 该化合物的衍生物存在于生物聚合物中,如胞外多糖,具有抗氧化特性和食品补充剂应用的潜力 (Chen et al., 2011).

癌症治疗: 该化合物的衍生物用于癌症治疗药物的封装,证明了其在药物应用中的潜力 (Kuo & Lee, 2015).

作用机制

Target of Action

1,2-O-Ethylidene b-D-mannopyranose, also known as ethylidene mannose, is a cyclic sugar molecule that is primarily used in a variety of scientific research applications. It is derived from the natural sugar mannose and is used due to its unique properties. The primary targets of this compound are the acceptors in the synthesis of oligosaccharides .

Mode of Action

The compound interacts with its targets through a process known as ortho ester formation-rearrangement strategy . This method allows for the highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages . The compound acts as the acceptor, while simple acetobromosugars act as the glycosyl donors .

属性

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Ethylidene b-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。